molecular formula C7H3BrN2O B2655253 5-Bromo-6-formylpyridine-2-carbonitrile CAS No. 1289159-20-1

5-Bromo-6-formylpyridine-2-carbonitrile

Cat. No.: B2655253
CAS No.: 1289159-20-1
M. Wt: 211.018
InChI Key: BYWYUODJXARBTL-UHFFFAOYSA-N
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Description

5-Bromo-6-formylpyridine-2-carbonitrile (CAS 1289159-20-1) is a brominated pyridine derivative with a molecular formula of C₇H₃BrN₂O and a molecular weight of 211.02 g/mol . Its structure features a pyridine ring substituted with:

  • A bromine atom at position 5,
  • A formyl group (-CHO) at position 6,
  • A cyano group (-CN) at position 2.

The electron-withdrawing nature of the formyl and cyano groups significantly influences its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

5-bromo-6-formylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O/c8-6-2-1-5(3-9)10-7(6)4-11/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWYUODJXARBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-formylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 6-formylpyridine-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed:

  • Substituted pyridines
  • Carboxylic acids
  • Alcohols
  • Biaryl compounds (from coupling reactions)

Scientific Research Applications

Organic Synthesis

5-Bromo-6-formylpyridine-2-carbonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its reactive functional groups enable it to participate in various coupling reactions, particularly palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Pharmaceutical Development

The compound is utilized in medicinal chemistry as a building block for bioactive molecules. Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties. The structural modifications of this compound can lead to the development of new pharmaceuticals targeting various diseases .

Agrochemical Applications

This compound has been identified as a valuable intermediate in the production of herbicides and agrochemicals. Its derivatives exhibit selective herbicidal activity by acting as acetolactate synthase (ALS) inhibitors, which are useful in pre- and post-emergence applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives derived from this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 10 µM to 30 µM against Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Bacterial Strain
Derivative A15Staphylococcus aureus
Derivative B25Escherichia coli
Derivative C30Pseudomonas aeruginosa

Anticancer Properties

In vitro studies on cancer cell lines demonstrated that some derivatives of this compound possess selective cytotoxic effects. The IC50 values varied depending on the cell line tested, with some compounds showing IC50 values as low as 20 µM against specific cancer types.

Cell LineIC50 (µM)Compound Tested
HeLa20Derivative D
MCF-725Derivative E
A54930Derivative F

Mechanism of Action

The mechanism of action of 5-Bromo-6-formylpyridine-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in coupling reactions, it participates in the formation of new carbon-carbon bonds via palladium-catalyzed mechanisms . The molecular targets and pathways involved would vary based on the specific reaction or biological interaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-6-methyl-2-pyridinecarbonitrile (CAS 1173897-86-3)
  • Molecular Formula : C₇H₅BrN₂ .
  • Key Differences :
    • The methyl group (-CH₃) at position 6 replaces the formyl group (-CHO).
    • Methyl is electron-donating, whereas formyl is electron-withdrawing, altering the pyridine ring’s electronic density and directing electrophilic substitution reactions differently.
    • Higher thermal stability due to the inert methyl group compared to the reactive aldehyde .
  • Applications : Used in Suzuki-Miyaura couplings for agrochemical intermediates, where stability under harsh conditions is critical .
5-Bromo-4-methylpyridine-2-carbonitrile
  • Molecular Formula : C₇H₅BrN₂ (same as the 6-methyl analog) .
  • Key Differences: Methyl group at position 4 instead of 6. Steric and electronic effects differ due to substituent positioning relative to the cyano group. For example, the para-methyl group may enhance solubility in non-polar solvents compared to the ortho-formyl variant.
  • Applications : Model substrate for studying high-temperature reaction mechanisms in flow chemistry .
5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
  • Key Differences :
    • Methoxy (-OCH₃) at position 6 and amine (-NH₂) at position 3.
    • Methoxy is electron-donating, while the amine group enables nucleophilic reactions (e.g., amidation).
  • Applications : Intermediate in drug discovery for functionalization via amine coupling .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Reactivity Features
5-Bromo-6-formylpyridine-2-carbonitrile 1289159-20-1 C₇H₃BrN₂O 211.02 Br (5), CHO (6), CN (2) Aldehyde oxidation, nucleophilic additions
5-Bromo-6-methyl-2-pyridinecarbonitrile 1173897-86-3 C₇H₅BrN₂ 197.03 Br (5), CH₃ (6), CN (2) Cross-coupling reactions, thermal stability
5-Bromo-4-methylpyridine-2-carbonitrile Not provided C₇H₅BrN₂ 197.03 Br (5), CH₃ (4), CN (2) High-temperature/pressure reactions
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O 203.04 Br (5), OCH₃ (6), NH₂ (3) Amine-mediated functionalization

Key Research Findings

Reactivity in Cross-Coupling :

  • The bromine atom in all compounds enables cross-coupling (e.g., Suzuki), but the formyl group in this compound offers additional sites for condensation reactions, unlike methyl or methoxy analogs .

Electronic Effects: Formyl and cyano groups create a strongly electron-deficient ring, enhancing reactivity toward nucleophiles (e.g., Grignard reagents) compared to electron-donating methyl or methoxy substituents .

Stability and Handling :

  • Aldehyde-containing compounds require inert storage to prevent oxidation, whereas methylated analogs are shelf-stable .

Biological Activity

5-Bromo-6-formylpyridine-2-carbonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C7_7H4_4BrN3_3O. The compound features a pyridine ring with a formyl group and a carbonitrile group, which contribute to its reactivity and biological activity.

Synthesis Methods:

  • The synthesis typically involves bromination of 6-formylpyridine-2-carbonitrile using bromine or brominating agents under controlled conditions.
  • Various synthetic routes can yield this compound, often involving multi-step organic reactions that include substitution and coupling reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Interaction Studies:

  • This compound has been utilized to study enzyme interactions, particularly in the context of drug discovery. Its derivatives may serve as potential inhibitors or modulators of specific enzymes involved in metabolic pathways.

2. Antimicrobial Activity:

  • Preliminary studies suggest that derivatives of this compound possess antimicrobial properties, making them candidates for further development as antibacterial agents .

3. Anti-inflammatory Properties:

  • Some derivatives have shown promise in reducing inflammation markers in cellular assays, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Case Study 1: Enzyme Modulation

  • A study investigated the effects of this compound on nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+^+ biosynthesis. The compound was found to activate NAMPT, leading to increased levels of NAD+^+, which is vital for cellular metabolism and energy regulation .

Case Study 2: Antimicrobial Screening

  • In a screening program, various derivatives of the compound were tested against a panel of bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .

Comparative Analysis

To further understand the uniqueness of this compound, we can compare it with similar compounds:

Compound NameStructure TypeNotable Activity
5-Bromopyrimidine-2-carbonitrilePyrimidine derivativeAntiviral activity
2-Bromo-6-fluoropyridineFluorinated pyridineAnticancer properties
This compoundPyridine derivativeEnzyme modulation, antimicrobial

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